molecular formula C4H7ClN2 B3022687 5-methyl-1H-pyrazole hydrochloride CAS No. 119760-62-2

5-methyl-1H-pyrazole hydrochloride

Cat. No. B3022687
CAS RN: 119760-62-2
M. Wt: 118.56 g/mol
InChI Key: WKFAAAYPBOLBKA-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazole is a heterocyclic compound with a five-membered ring structure that includes two nitrogen atoms and three carbon atoms . It is a versatile scaffold in organic synthesis and medicinal chemistry, often used as a starting material for the preparation of more complex heterocyclic systems .


Synthesis Analysis

The synthesis of pyrazole derivatives is accomplished via various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for 5-Hydroxy-1-methylpyrazole involves the reaction of 1-methyl-5-aminopyrazole with an excess of hydrogen peroxide in benzene or dimethylformamide .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-pyrazole has been characterized by various spectroscopic techniques including 13C-NMR, 1H-NMR, FT-IR, and mass spectrometry . The molecular geometry and electronic structure-property of the molecule were predicted using hybrid B3LYP method with the 6-311++G** basis sets .


Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .


Physical And Chemical Properties Analysis

5-Methyl-1H-pyrazole is a solid compound . Its empirical formula is C4H6N2 and it has a molecular weight of 82.10 . The SMILES string representation of the compound is Cc1ccn[nH]1 .

Scientific Research Applications

Structural and Spectral Studies

5-Methyl-1H-pyrazole hydrochloride and its derivatives have been extensively studied for their structural and spectral properties. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, has been characterized using various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. Such studies are crucial for understanding the molecular structure and electronic properties of pyrazole compounds, which are important for various applications in medicinal chemistry and material science (Viveka et al., 2016).

Role in Corrosion Inhibition

Pyrazole derivatives, including those related to 5-methyl-1H-pyrazole, have shown effectiveness as corrosion inhibitors. For example, certain pyrazole compounds have demonstrated significant corrosion inhibition properties for steel in hydrochloric acid, highlighting their potential use in industrial applications to protect metals from corrosion (Herrag et al., 2007), (Ouali et al., 2013).

Inhibitors in Medicinal Chemistry

5-Methyl-1H-pyrazole and its analogs have been identified as inhibitors in various pharmacological studies. For instance, they have been used as inhibitors of protein kinase B, which is significant for the development of treatments for diseases like cancer (Saxty et al., 2007).

Antibacterial Activity

Certain pyrazole derivatives have been synthesized and evaluated for their antibacterial activity. This includes compounds like 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, which have shown promising results against various bacterial strains, demonstrating the potential of pyrazole derivatives in the development of new antibacterial agents (Rai et al., 2009).

Antidiabetic Studies

Pyrazole-based compounds, including derivatives of 5-methyl-1H-pyrazole, have been investigated for their potential in treating diabetes. The α-glucosidase inhibition activity of these compounds has been studied, which is a key target in the management of diabetes (Ibraheem et al., 2020).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel 5-methyl-1H-pyrazole derivatives continue to be a significant area of research. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Saeed et al., 2012).

Mechanism of Action

While the specific mechanism of action for 5-Methyl-1H-pyrazole hydrochloride is not explicitly mentioned in the search results, pyrazole derivatives are known to exhibit a wide range of biological activities . The mechanism of action is likely dependent on the specific biological target and the context in which the compound is used.

Safety and Hazards

The safety information for 5-Methyl-1H-pyrazole indicates that it is classified as Acute Tox. 4 Oral, Eye Dam. 1, Repr. 2, and Skin Corr. 1B . The compound is considered dangerous, with hazard statements H302, H314, and H361 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The increasing popularity of pyrazoles in several fields of science suggests that future research will continue to focus on the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

5-methyl-1H-pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2.ClH/c1-4-2-3-5-6-4;/h2-3H,1H3,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFAAAYPBOLBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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